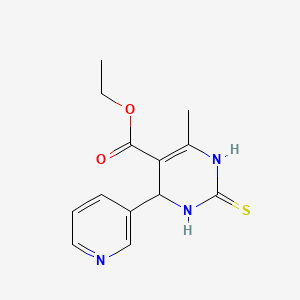

Ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS: 123629-47-0, molecular formula: C₁₃H₁₅N₃O₂S, molecular weight: 277.34 g/mol) is a dihydropyrimidine (DHPM) derivative featuring a pyridin-3-yl substituent at position 4 and a thioxo group at position 2 . Its structural uniqueness lies in the pyridine ring, which introduces electronic and steric effects distinct from common aryl substituents like phenyl or fluorophenyl groups.

Properties

IUPAC Name |

ethyl 6-methyl-4-pyridin-3-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c1-3-18-12(17)10-8(2)15-13(19)16-11(10)9-5-4-6-14-7-9/h4-7,11H,3H2,1-2H3,(H2,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPYRFQAGJBOJFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=S)NC1C2=CN=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and thiourea. The reaction conditions include heating the reactants in an acidic medium, often using a catalyst such as p-toluenesulfonic acid.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has the following characteristics:

- Molecular Formula: C13H15N3O2S

- Molecular Weight: 277.34 g/mol

- CAS Number: 123629-47-0

The compound belongs to the class of dihydropyrimidines, which are known for their versatile pharmacological properties.

Therapeutic Applications

- Antihypertensive Agents

- Antiviral Properties

- Anticancer Activity

- Kinesin Inhibition

Case Study 1: Antihypertensive Activity

A study conducted by Atwal et al. demonstrated that certain tetrahydropyrimidine derivatives possess significant antihypertensive effects in animal models. The mechanism was attributed to selective antagonism at adrenergic receptors, leading to reduced vascular resistance and lower blood pressure levels.

Case Study 2: Antiviral Activity

Research published in Pharmaceutical Chemistry outlined the antiviral efficacy of ethyl 6-methyl-4-pyridin-3-yl derivatives against hepatitis C virus (HCV). The study utilized cell culture systems to assess viral load reduction, revealing a dose-dependent response indicating potential for therapeutic use .

Case Study 3: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that ethyl 6-methyl-4-pyridin-3-yl compounds can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The underlying mechanism involves the activation of caspase pathways and modulation of cell cycle progression.

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which Ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and derivatives of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound is compared to structurally related DHPMs with modifications at key positions (C4, C2, and ester groups):

Key Observations:

- Substituent Effects : Pyridin-3-yl at C4 introduces a heteroaromatic ring, enhancing polarity compared to phenyl or fluorophenyl groups. This may improve solubility in polar solvents like DMSO, as seen in fluorophenyl analogs .

- Thioxo vs. Oxo : Thioxo derivatives (e.g., 5d, target compound) generally exhibit higher thermal stability (decomposition >200°C) than oxo analogs (e.g., 5b: 182–184°C) due to stronger intermolecular hydrogen bonds .

- Synthetic Yields : Phenyl-substituted DHPMs achieve high yields (~87%) under optimized catalytic conditions (e.g., l-proline nitrate in ionic liquids) , while pyridinyl derivatives may require tailored catalysts for similar efficiency.

Physical and Spectral Properties

- Solubility: Thioxo derivatives (e.g., target compound) are typically soluble in DMSO and methanol but insoluble in nonpolar solvents, similar to fluorophenyl analogs .

- Spectral Data :

Biological Activity

Ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 123629-47-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 277.34 g/mol. The compound features a tetrahydropyrimidine ring substituted with a pyridine moiety and a thioxo group, which contributes to its unique biological profile.

1. Antimicrobial Activity

Research indicates that derivatives of thioxo-tetrahydropyrimidines exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for microbial survival .

2. Antioxidant Activity

This compound has demonstrated notable antioxidant activity. In vitro assays have shown that it can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. The compound's reducing power was evaluated using the DPPH radical scavenging assay, where it exhibited significant activity with an IC50 value indicating its potency .

3. Anticancer Potential

The compound's anticancer properties have been explored in various studies. It has been reported to inhibit cell proliferation in several cancer cell lines by inducing apoptosis and cell cycle arrest. For example, compounds similar to Ethyl 6-methyl-4-pyridin-3-yl derivatives have been shown to act as topoisomerase II inhibitors, which are critical targets in cancer therapy .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA replication and repair processes, such as topoisomerases.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Defense : By scavenging reactive oxygen species (ROS), it protects cells from oxidative damage.

Study on Antimicrobial Effects

In a controlled study examining the antimicrobial efficacy of various thioxo-tetrahydropyrimidine derivatives, Ethyl 6-methyl-4-pyridin-3-yl was found to significantly reduce the viability of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL . This suggests its potential utility in developing new antimicrobial agents.

Study on Antioxidant Properties

Another study assessed the antioxidant capabilities of this compound using different assays including DPPH and ABTS radical scavenging tests. Results indicated that it outperformed some known antioxidants with an IC50 value lower than that of ascorbic acid in the DPPH assay .

Q & A

Q. What are the common synthetic routes for Ethyl 6-methyl-4-pyridin-3-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is typically synthesized via modified Biginelli reactions or multi-step condensation processes. A general approach involves:

- Step 1 : Reacting thiourea (as the thione source), ethyl acetoacetate (β-ketoester), and pyridine-3-carbaldehyde (or derivatives) under acid catalysis (e.g., HCl or p-toluenesulfonic acid).

- Step 2 : Cyclization under reflux in solvents like acetic acid or ethanol, followed by purification via recrystallization (e.g., ethyl acetate/ethanol mixtures) .

- Key Reagents : Sodium acetate is often used to neutralize acidic byproducts and improve yield .

Q. What spectroscopic and analytical methods are used to characterize this compound?

- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., pyridinyl, thioxo groups).

- X-ray Diffraction (XRD) : Determines crystal structure, including bond lengths, angles, and conformation (see Table 1) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹).

- Mass Spectrometry (MS) : Verifies molecular weight (e.g., [M+H]+ peak at m/z 303.4).

Q. Table 1: Crystallographic Data (Representative Example)

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Triclinic | |

| Space Group | P1 | |

| a, b, c (Å) | 9.2938, 13.277, 14.512 | |

| α, β, γ (°) | 101.25, 108.44, 107.89 | |

| V (ų) | 1529.6 |

Advanced Research Questions

Q. How can reaction yields be optimized for this compound’s synthesis?

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency compared to ethanol .

- Temperature Control : Maintain reflux at 80–100°C to prevent intermediate decomposition .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or ionic liquids may improve regioselectivity for the pyridinyl substituent .

- Purification : Use gradient column chromatography (silica gel, hexane/ethyl acetate) for higher purity (>98%) .

Q. How does the compound’s crystal structure influence its reactivity and intermolecular interactions?

- Conformational Analysis : The tetrahydropyrimidine ring adopts a flattened boat conformation, with deviations of ~0.224 Å from planarity, affecting hydrogen-bonding networks .

- Intermolecular Interactions : C–H···O/S hydrogen bonds form chains along crystallographic axes (e.g., c-axis in P1 symmetry), stabilizing the lattice .

- Dihedral Angles : Substituents like pyridinyl groups introduce steric effects, with dihedral angles >80° relative to fused rings, impacting solubility .

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. inactive) be resolved?

- Assay Standardization : Compare MIC values across studies using consistent bacterial strains (e.g., S. aureus ATCC 25923) and concentrations (10–100 µg/mL) .

- Structural Analog Analysis : Evaluate substituent effects (e.g., electron-withdrawing groups on pyridinyl enhance activity) .

- Mechanistic Studies : Use molecular docking to assess binding affinity variations to targets (e.g., dihydrofolate reductase) .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5), suggesting moderate lipophilicity and blood-brain barrier penetration .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate electron density (e.g., C=S moiety) with reactivity .

- Molecular Dynamics (MD) : Simulate solvation in water/ethanol mixtures to guide formulation strategies .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5% .

- Crystallographic Validation : Compare XRD patterns (e.g., d-spacings) to rule out polymorphic variations .

- Reproducibility Tests : Repeat syntheses under controlled humidity/temperature to isolate hygroscopic effects .

Q. Key Recommendations for Researchers

- Prioritize XRD for structural validation due to conformational flexibility in the tetrahydropyrimidine core .

- Use orthogonal analytical methods (e.g., NMR + HPLC) to resolve spectral ambiguities.

- Explore structure-activity relationships by synthesizing analogs with varying aryl/heteroaryl substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.